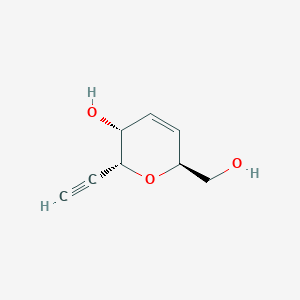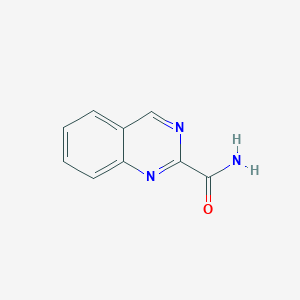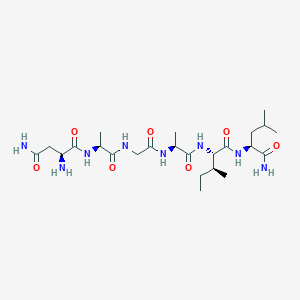![molecular formula C29H44N4O2 B14221073 N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea CAS No. 629647-41-2](/img/structure/B14221073.png)
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea is a synthetic organic compound characterized by its unique structure, which includes a diazenyl group (–N=N–) linked to a phenyl ring, a hexyl chain, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea typically involves a multi-step process. One common method starts with the diazotization of a primary aromatic amine, followed by coupling with a phenol derivative to form the diazenyl compound. This intermediate is then reacted with a decyl bromide to introduce the decyl chain. Finally, the resulting compound is treated with urea under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea can undergo various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe or bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, which alters the compound’s conformation and affects its interaction with biological molecules. This property is particularly useful in the development of photoresponsive materials and molecular switches .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-((4-(Hexyloxy)phenyl)diazenyl)-N-phenyl benzamides: These compounds share a similar diazenyl group and phenyl ring structure but differ in the substituents attached to the phenyl ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic structure but lacks the diazenyl group.
Uniqueness
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea is unique due to its combination of a diazenyl group, a long alkyl chain, and a urea moiety. This unique structure imparts specific chemical and physical properties, making it suitable for various applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
629647-41-2 |
|---|---|
Molekularformel |
C29H44N4O2 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decylurea |
InChI |
InChI=1S/C29H44N4O2/c1-2-3-4-11-14-25-15-17-26(18-16-25)32-33-27-19-21-28(22-20-27)35-24-13-10-8-6-5-7-9-12-23-31-29(30)34/h15-22H,2-14,23-24H2,1H3,(H3,30,31,34) |
InChI-Schlüssel |
HAFCDIPJDMGZOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
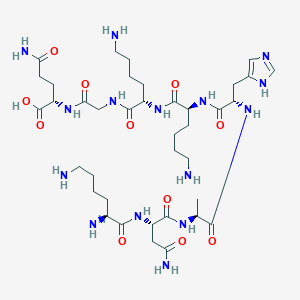
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)

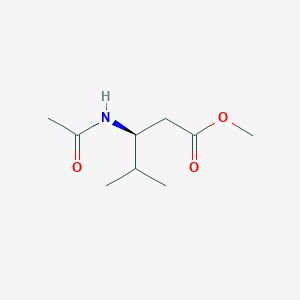
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
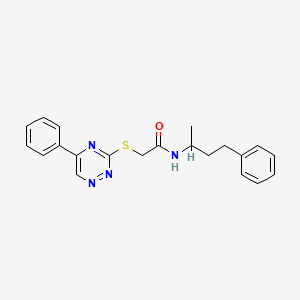

![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
